2-Chloropent-4-enoic acid
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Overview
Description
2-Chloropent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the second carbon of a pent-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloropent-4-enoic acid can be achieved through several methods. One common approach involves the chlorination of pent-4-enoic acid using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of pent-4-enoic acid or 2-chloropentanone.
Reduction: Formation of 2-chloropentanol or pentane.
Substitution: Formation of 2-hydroxypent-4-enoic acid or 2-aminopent-4-enoic acid.
Scientific Research Applications
2-Chloropent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloropent-4-enoic acid involves its interaction with various molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Pent-4-enoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobutanoic acid: Similar structure but with a shorter carbon chain.
2-Chlorohex-4-enoic acid: Similar structure but with a longer carbon chain.
Uniqueness: 2-Chloropent-4-enoic acid is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-chloropent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJHZMMKIFBAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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